Methyl 1,4-dimethyl-1H-imidazole-5-carboxylate
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Overview
Description
Methyl 1,4-dimethyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of methyl groups at the 1 and 4 positions and a carboxylate ester group at the 5 position of the imidazole ring. It is a versatile compound with applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization of Amido-Nitriles: One method involves the cyclization of amido-nitriles in the presence of a nickel catalyst.
Reaction with Methanol and Formic Acid: Another method involves reacting 1-methylimidazole with methanol and formic acid to produce the target compound.
Industrial Production Methods
Industrial production of methyl 1,4-dimethyl-1H-imidazole-5-carboxylate typically involves the acid-catalyzed methylation of imidazole using methanol. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by catalytic systems.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the imidazole ring.
Common Reagents and Conditions
Oxidation: Catalysts such as palladium or nickel are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazoles.
Scientific Research Applications
Methyl 1,4-dimethyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of methyl 1,4-dimethyl-1H-imidazole-5-carboxylate involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Lacks the carboxylate ester group, making it less versatile in certain reactions.
4-Methylimidazole: Similar structure but lacks the additional methyl group at the 1 position.
Imidazole-5-carboxylate: Lacks the methyl groups, affecting its reactivity and applications.
Uniqueness
Methyl 1,4-dimethyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and reactivity .
Properties
IUPAC Name |
methyl 3,5-dimethylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(7(10)11-3)9(2)4-8-5/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDOBSJBRSKBAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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